m-PEG8-Ms

Descripción general

Descripción

The mesyl group is a good leaving group for nucleophilic substitution reactions, and the hydrophilic PEG spacer increases solubility in aqueous media . This compound is commonly used as a PEG linker in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-Ms typically involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: m-PEG8-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

Oxidation and Reduction: While this compound is not typically involved in oxidation or reduction reactions, the PEG backbone can undergo oxidation under harsh conditions.

Major Products Formed: The major products formed from nucleophilic substitution reactions with this compound are PEG derivatives with various functional groups, depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Enhanced Solubility and Bioavailability

m-PEG8-Ms is widely recognized for its ability to improve the solubility and bioavailability of therapeutic agents. The hydrophilic nature of polyethylene glycol (PEG) facilitates better absorption of drugs in aqueous environments, thereby enhancing their therapeutic efficacy. This property is particularly beneficial when formulating antibody-drug conjugates (ADCs), where this compound can serve as a linker that connects the drug to the antibody, ensuring targeted delivery while minimizing side effects.

Micelle Formation

The compound can self-assemble into micelles, which encapsulate hydrophobic drugs. This characteristic allows for improved delivery of these drugs within the body, making this compound a valuable component in developing targeted drug delivery systems.

Bioconjugation

Protein Modification

this compound plays a crucial role in the PEGylation process, which involves attaching PEG chains to proteins and peptides. This modification enhances protein stability, reduces immunogenicity, and prolongs circulation time in the bloodstream. The N-hydroxysuccinimide (NHS) ester group in this compound reacts with primary amines on proteins to form stable amide bonds, resulting in improved solubility and functionality of the modified proteins.

Research Applications

Biochemical Studies

In biochemical research, this compound is employed to modify surfaces and increase hydrophilicity, which is essential for various experimental setups. Its versatility allows researchers to utilize it in synthesizing complex molecules or as a component in biomedical materials .

Therapeutic Applications

The compound has shown promise in therapeutic applications such as cancer treatment through its use in ADC formulations. Studies have indicated that PEGylated linkers like this compound can optimize drug-to-antibody ratios, enhancing anti-tumor activity while reducing plasma clearance rates .

Case Studies and Research Findings

Case Study: Optimization of PEGylated Drug Linkers

A study focused on optimizing PEGylated glucuronide linkers demonstrated that using an appropriate PEG length significantly affects drug clearance rates and therapeutic efficacy. The findings suggested that this compound could provide an optimal balance between solubility and stability for drug formulations aimed at minimizing non-specific cellular uptake while maximizing therapeutic impact .

Research on Protein Stability

Another investigation highlighted the role of this compound in enhancing the stability of proteins against proteolysis. The study found that PEGylated proteins exhibited prolonged activity and reduced degradation rates compared to their non-modified counterparts, indicating the potential for improved therapeutic applications .

Mecanismo De Acción

The primary mechanism of action of m-PEG8-Ms involves its role as a linker or modifier in chemical and biological systems. The mesyl group facilitates nucleophilic substitution reactions, allowing the attachment of various functional groups to the PEG backbone . This modification can enhance the solubility, stability, and bioavailability of the resulting compounds. In biological systems, PEGylation with this compound can protect proteins from proteolytic degradation and reduce their immunogenicity .

Comparación Con Compuestos Similares

Uniqueness of m-PEG8-Ms: this compound strikes a balance between solubility, flexibility, and ease of synthesis, making it a versatile and widely used PEG linker in various scientific and industrial applications .

Actividad Biológica

m-PEG8-Ms, a polyethylene glycol (PEG)-based compound featuring methanesulfonyl groups, has gained attention in biological research due to its significant role in modifying proteins and peptides through PEGylation. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and applications in scientific research.

Target of Action

this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). By facilitating the formation of these complexes, it plays a critical role in targeted protein degradation and drug delivery systems.

Mode of Action

The compound acts by forming covalent bonds with primary amine groups on proteins through nucleophilic substitution reactions. The methanesulfonyl groups attached to the PEG chain enhance the leaving ability during these reactions, leading to stable amide bond formation. This interaction is crucial for creating PEGylated biomolecules that exhibit improved pharmacokinetic properties.

Biochemical Pathways

The biochemical pathways influenced by this compound depend on the specific proteins targeted by the PROTACs or ADCs it helps form. The resultant PEGylated proteins can modulate various cellular processes, including enzyme activity and protein-protein interactions.

Cellular Effects

This compound impacts several cellular processes through its modification of biomolecules:

- Enhanced Stability and Solubility : PEGylation increases the solubility and stability of proteins, making them more effective in biological applications. This enhancement can lead to improved cellular uptake and distribution.

- Altered Cell Signaling : PEGylated proteins may interact differently with cell surface receptors, potentially altering downstream signaling pathways and gene expression.

- Reduced Immunogenicity : The incorporation of PEG chains helps minimize immune recognition, thereby extending the circulation time of therapeutic agents in the body.

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

In chemical research, this compound is utilized as a versatile reagent for modifying chemical structures. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of complex molecules.

Biology

In biological research, it is primarily used for PEGylation, which enhances the solubility and bioavailability of proteins and peptides. This process is pivotal for developing therapeutics that require improved pharmacokinetic profiles.

Medicine

In medical applications, PEGylated compounds derived from this compound are employed in drug delivery systems. The modification significantly improves therapeutic efficacy while reducing side effects associated with immunogenic responses .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Protein Therapeutics : A study demonstrated that PEGylated enzymes exhibited enhanced stability and activity compared to their non-PEGylated counterparts. This enhancement was attributed to reduced proteolytic degradation and improved solubility in physiological conditions .

- Drug Delivery Systems : Research involving this compound-modified nanoparticles showed significant improvements in drug loading capacity and release profiles. These nanoparticles demonstrated increased efficacy in targeting cancer cells while minimizing off-target effects .

- Gene Therapy Applications : In gene therapy contexts, PEGylation using this compound has been shown to enhance the delivery efficiency of plasmid DNA by increasing its stability against enzymatic degradation and improving cellular uptake mechanisms .

Propiedades

IUPAC Name |

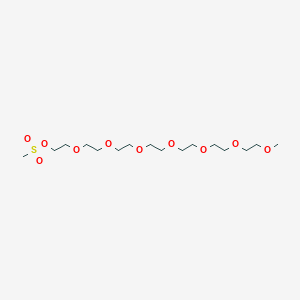

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSVPRBGVPHWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477775-57-8 | |

| Record name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.